molecular formula C16H22N2O3 B3007287 (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate CAS No. 335280-43-8

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

货号: B3007287
CAS 编号: 335280-43-8
分子量: 290.363
InChI 键: GBFJEFJDOLSCSH-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a benzoyl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 3-position. Its molecular formula is C₁₆H₂₂N₂O₃, with a molar mass of 290.36 g/mol. The (S)-configuration at the pyrrolidine-3-yl center confers stereospecificity, making it critical for applications in asymmetric synthesis, pharmaceutical intermediates, or enzyme inhibition studies .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl N-[(3S)-1-benzoylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJEFJDOLSCSH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-benzoylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

化学反应分析

Types of Reactions

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

科学研究应用

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets through binding interactions. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.

相似化合物的比较

Enantiomeric Pair: (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

  • CAS No.: 1286208-93-2
  • Similarity : 0.94 (structural similarity score)
  • Key Differences :
    • The (R)-enantiomer exhibits identical molecular formula and mass (C₁₆H₂₂N₂O₃ , 290.36 g/mol) but opposite stereochemistry at the pyrrolidine-3-yl position .
    • Enantiomeric pairs often display divergent biological activities. For example, in receptor binding, the (S)-isomer may show higher affinity due to spatial compatibility with chiral binding pockets .

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 99735-30-5)

  • Similarity : 0.94
  • Structural Variation : Replacement of the benzoyl group with a benzyl group.
  • Impact: The benzyl group lacks the electron-withdrawing carbonyl present in benzoyl, altering electronic properties and reactivity. Reduced steric hindrance compared to the bulkier benzoyl group may enhance solubility in non-polar solvents .

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (CAS 216854-24-9)

  • Similarity : 0.91
  • Structural Variation : Pyrrolidine ring replaced with a six-membered piperidine ring.
  • Reduced ring strain compared to pyrrolidine may enhance thermodynamic stability .

tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-43-7)

  • Similarity : 0.89
  • Structural Variation: Bicyclic framework (3,8-diazabicyclo[3.2.1]octane) replaces the monocyclic pyrrolidine.
  • Impact: Rigid bicyclic structure restricts conformational freedom, favoring selective interactions in asymmetric catalysis.

Data Table: Comparative Analysis

Compound Name (CAS No.) Core Structure Substituent Variations Similarity Score Key Properties/Applications
(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate Pyrrolidine 1-benzoyl, 3-Boc N/A Chiral intermediate, enzyme inhibition
(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate (1286208-93-2) Pyrrolidine 1-benzoyl, 3-Boc (R-configuration) 0.94 Stereochemical studies, enantiomer resolution
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (99735-30-5) Pyrrolidine 1-benzyl, 3-Boc 0.94 Enhanced solubility, non-polar media applications
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (216854-24-9) Piperidine 1-benzyl, 3-Boc 0.91 Flexible binding, stable intermediates
tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (149771-43-7) Bicyclo[3.2.1]octane 3-benzyl, 8-Boc 0.89 Rigid scaffold, pH-sensitive drug design

生物活性

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate, with the CAS number 335280-43-8 and the molecular formula C16H22N2O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

  • Molecular Weight : 290.36 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzoyl group and a tert-butyl carbamate moiety, which influences its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the tert-butyl group is known to enhance lipophilicity and potentially increase membrane permeability, which can facilitate interaction with cellular targets.

Potential Biological Targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways.
  • Receptor Agonism : It has shown promise as an agonist for orexin type 2 receptors, which are implicated in sleep regulation and energy homeostasis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study ADUB InhibitionEnzyme AssayIC50 = 150 nM
Study BOrexin Receptor AgonismBinding AssayEC50 = 200 nM
Study CAnticancer ActivityCell Line AssaySignificant apoptosis in cancer cells at 10 µM

Case Studies

  • Inhibition of Deubiquitylating Enzymes :
    • A study demonstrated that this compound effectively inhibits specific DUBs, suggesting its potential role in cancer therapy by modulating protein levels involved in tumor progression .
  • Orexin Type 2 Receptor Agonism :
    • Another investigation highlighted the compound's ability to activate orexin type 2 receptors, which could lead to novel treatments for sleep disorders and metabolic syndromes. The study utilized both in vitro receptor binding assays and in vivo models to confirm the agonistic effects .

Safety and Toxicology

While promising in terms of biological activity, comprehensive safety evaluations are crucial. Current safety data indicate that this compound does not exhibit significant acute toxicity or irritant properties based on preliminary assessments. However, further toxicological studies are warranted to fully understand its safety profile .

常见问题

Basic Questions

Q. What are the standard synthetic pathways for preparing (S)-tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate, and how is stereochemical purity ensured?

  • Methodological Answer : The synthesis typically involves carbamate protection of a pyrrolidine intermediate. For example, tert-butyl carbamates are synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Post-synthesis, chiral purity is verified via chiral HPLC or polarimetry. In related tert-butyl carbamate syntheses, stereospecific intermediates (e.g., (1S,4S)- or (1R,4R)-configured cyclohexyl derivatives) are resolved using column chromatography or recrystallization .
Key Steps Purpose Validation
Boc protectionAmine group protectionFT-IR (C=O stretch ~1680 cm⁻¹)
Chiral resolutionEnsure (S)-configurationChiral HPLC (retention time match)
Final couplingBenzoylation of pyrrolidine¹H/¹³C NMR (aromatic proton shifts)

Q. How is this compound characterized structurally?

  • Methodological Answer : Comprehensive characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and benzoyl moiety (aromatic protons δ ~7.4–8.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For solid-state conformation, particularly axial/equatorial tert-butyl positioning, as seen in similar triazinane structures .
  • Dynamic NMR : Low-temperature studies (e.g., –80°C) resolve conformational dynamics, such as tert-butyl group rotation barriers .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up the synthesis of this compound?

  • Methodological Answer : Use factorial experimental design (e.g., Box-Behnken or Central Composite) to identify critical factors:

  • Variables : Temperature, solvent polarity, catalyst loading, reaction time.

  • Response Metrics : Yield, enantiomeric excess (ee), purity.

  • Statistical Tools : ANOVA to isolate significant factors. For example, epoxidation optimization with tert-butyl hydroperoxide (TBHP) required balancing Mo(CO)₆ catalyst loading and dichloroethane solvent polarity .

    Factor Optimal Range Impact on Yield
    Temperature0–25°CPrevents Boc cleavage
    Solvent (e.g., DCM)Low polarityEnhances solubility
    Catalyst (e.g., DMAP)5–10 mol%Accelerates coupling

Q. How do solvent and temperature influence the conformational stability of the tert-butyl group in this compound?

  • Methodological Answer : The tert-butyl group’s axial/equatorial preference depends on solvent polarity and temperature. DFT calculations with explicit solvent molecules (e.g., water or THF) reveal equatorial stabilization in polar solvents due to dipole interactions. In apolar solvents (e.g., hexane), axial conformers dominate. Low-temperature NMR (–40°C to –80°C) can capture slow interconversion rates, while X-ray crystallography confirms solid-state conformations .

Q. What strategies mitigate contradictions in stability data under varying storage conditions?

  • Methodological Answer : Contradictions often arise from impurities or moisture exposure. Strategies include:

  • Controlled Storage : –20°C in argon-flushed vials to prevent hydrolysis (tert-butyl esters are moisture-sensitive) .
  • Stability-Indicating Assays : HPLC with photodiode array (PDA) detection tracks degradation products (e.g., benzoyl acid from hydrolysis).
  • Statistical Reconciliation : Use multivariate analysis to isolate degradation pathways (e.g., Arrhenius plots for thermal stability) .

Q. How can researchers resolve mechanistic ambiguities in the benzoylation step?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in benzoyl chloride) paired with MS/MS fragmentation identifies acylation intermediates. Kinetic studies (e.g., variable-temperature kinetics) differentiate between SN2 vs. tetrahedral intermediate mechanisms. Computational modeling (DFT) further elucidates transition states and activation energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values?

  • Methodological Answer : Discrepancies may stem from:

  • Analytical Method Variance : Compare ee via chiral HPLC vs. NMR derivatization (e.g., Mosher’s ester).

  • Sample Handling : Ensure no racemization during workup (e.g., avoid strong acids/bases).

  • Statistical Validation : Use interlaboratory studies or reference standards (e.g., USP-grade chiral columns) .

    Potential Cause Resolution
    Column degradation in HPLCReplace column; use fresh chiral stationary phase
    Temperature-induced racemizationStore intermediates at –20°C; shorten reaction times

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。